2-broMo-6,7,8,9-tetrahydro-5H-carbazole
Overview
Description
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole is a brominated derivative of tetrahydrocarbazole. This compound is characterized by the presence of a bromine atom at the second position of the carbazole ring system, which is partially hydrogenated. The molecular formula of this compound is C12H12BrN, and it has a molecular weight of 250.13 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole typically involves the bromination of 6,7,8,9-tetrahydro-5H-carbazole. One common method is to react 6,7,8,9-tetrahydro-5H-carbazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these transformations.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 50-80°C.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, reaction temperature around 0-25°C.
Major Products Formed:
- Substituted carbazole derivatives
- Oxidized carbazole derivatives
- Reduced carbazole derivatives
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They are evaluated for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The bromine atom can influence the compound’s reactivity and binding affinity, leading to various biological outcomes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 6,7,8,9-Tetrahydro-5H-carbazole
- 2-Chloro-6,7,8,9-tetrahydro-5H-carbazole
- 2-Iodo-6,7,8,9-tetrahydro-5H-carbazole
Comparison:
6,7,8,9-Tetrahydro-5H-carbazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-6,7,8,9-tetrahydro-5H-carbazole: Similar in structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.
2-Iodo-6,7,8,9-tetrahydro-5H-carbazole: Contains an iodine atom, which is more reactive than bromine. This compound may undergo faster substitution reactions compared to its brominated counterpart.
2-Bromo-6,7,8,9-tetrahydro-5H-carbazole stands out due to its balanced reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
7-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEUGUWVPAHTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279369 | |
Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78863-99-7 | |
Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78863-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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